N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide
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Overview
Description
N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a chlorophenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: This step involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the intermediate with phenylacetic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide
- N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide
Uniqueness
N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C23H18ClNO4 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenylacetamide |
InChI |
InChI=1S/C23H18ClNO4/c24-17-8-6-16(7-9-17)23(27)18-13-20-21(29-11-10-28-20)14-19(18)25-22(26)12-15-4-2-1-3-5-15/h1-9,13-14H,10-12H2,(H,25,26) |
InChI Key |
DHAHGLBGAIJOCO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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